N-(2,3-dimethylphenyl)-3-fluorobenzamide
Description
N-(2,3-Dimethylphenyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzoyl group substituted with a fluorine atom at the 3-position and an aromatic amine group (2,3-dimethylphenyl) linked via an amide bond. Fluorinated benzamides are widely studied for their conformational rigidity, hydrogen-bonding capabilities, and applications in pharmaceuticals and materials science. The fluorine atom and methyl substituents on the aromatic rings likely influence its electronic properties, solubility, and intermolecular interactions, such as C–H···F/O hydrogen bonds and π-stacking .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
LOYMLBICNGFCDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Fluorine vs. Methyl Substituents : Fluorine’s electronegativity enhances dipole-dipole interactions and hydrogen-bonding capacity compared to methyl groups. For example, Fo23 exhibits 1D amide···amide hydrogen bonds and C–F···C stacking, which stabilize its crystal lattice . In contrast, methyl groups in this compound may introduce steric hindrance, reducing planarity and weakening intermolecular interactions.
- Chlorine vs. Fluorine : Chlorinated analogs like 3-chloro-N-phenylphthalimide prioritize high purity for polymer synthesis, whereas fluorinated benzamides focus on conformational analysis and bioactivity .
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